Benzophenone vs. Aryl Diazirine and Aryl Azide: Comparative Photochemical Stability in Aqueous Environments
In a direct head-to-head comparison of four photoactivatable probes under identical conditions using the pentapeptide thymopentin (TP5) as a model system, the benzophenone derivative (Bpa) demonstrated extremely low affinity to react with water, in contrast to the aryl diazirine probe (Tmd)Phe which exhibited a high tendency to react with water molecules [1]. The 4-azidobenzoyl group showed comparable crosslinking efficiency but a higher probability of creating non-uniform irradiation products through rearrangement [1].
| Evidence Dimension | Reaction with water (aqueous quenching susceptibility) |
|---|---|
| Target Compound Data | Extremely low affinity to react with water |
| Comparator Or Baseline | Aryl diazirine (Tmd)Phe: high tendency to react with water; 4-azidobenzoyl: moderate reaction with water |
| Quantified Difference | Benzophenone exhibits minimal aqueous quenching versus diazirine; 4-azidobenzoyl creates non-uniform irradiation products |
| Conditions | Thymopentin (TP5) model system; irradiation in water, n-propanol, and water/n-propanol mixtures; HPLC and ion-spray MS analysis |
Why This Matters
Low aqueous quenching ensures higher effective crosslinking yield in physiological buffers, reducing reagent waste and improving experimental signal-to-noise in biological systems.
- [1] Weber, P.J.A. and Beck-Sickinger, A.G. Comparison of the photochemical behavior of four different photoactivatable probes. The Journal of Peptide Research, 1997, 49: 375-383. View Source
